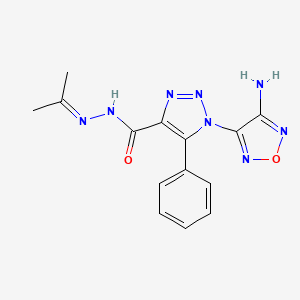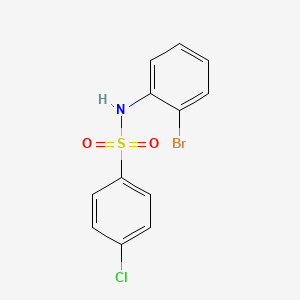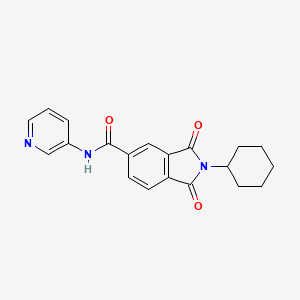![molecular formula C19H15NO4 B5785107 2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)
2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid, also known as Fmoc-Ph-Oh, is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in the field of organic chemistry as a protecting group for the amino group of amino acids during peptide synthesis.
Mécanisme D'action
The mechanism of action of 2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group is attached to the amino group of the amino acid, which prevents it from reacting with other reagents during the peptide synthesis. The Fmoc group can be easily removed by treatment with a base such as piperidine, which exposes the amino group for further reaction.
Biochemical and Physiological Effects:
This compound does not have any biochemical or physiological effects as it is not used as a drug. It is only used as a protecting group for the amino group of amino acids during peptide synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid as a protecting group include its stability, ease of removal, and compatibility with various coupling agents and solvents. The limitations include the need for a base such as piperidine for removal, which can cause side reactions and the need for specialized equipment for peptide synthesis.
Orientations Futures
The future directions for 2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid include the development of new protecting groups that are more stable and easier to remove. There is also a need for the development of new coupling agents and solvents that are more efficient and environmentally friendly. The use of this compound in the synthesis of new bioactive peptides and the study of their structure-activity relationship is also an area of future research. Finally, the use of this compound in the development of new drugs for various diseases is an area of great potential.
Méthodes De Synthèse
The synthesis of 2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid involves the reaction of 2-aminomethyl-biphenyl with furan-2-carboxylic acid, followed by the protection of the amino group with Fmoc group. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIEA). The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid is widely used in the field of peptide synthesis as a protecting group for the amino group of amino acids. It is also used in the synthesis of various bioactive peptides such as neuropeptides, opioid peptides, and antimicrobial peptides. This compound is also used in the development of new drugs and as a tool for studying the structure-activity relationship of peptides.
Propriétés
IUPAC Name |
2-[2-(furan-2-ylmethylcarbamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c21-18(20-12-13-6-5-11-24-13)16-9-3-1-7-14(16)15-8-2-4-10-17(15)19(22)23/h1-11H,12H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTXHEAXLCFIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)





![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)
